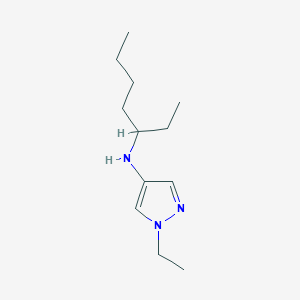

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23N3 |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

1-ethyl-N-heptan-3-ylpyrazol-4-amine |

InChI |

InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3 |

InChI Key |

DPBREMGOVWKYOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)NC1=CN(N=C1)CC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl N Heptan 3 Yl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be achieved, confirming its molecular framework and connectivity.

Proton NMR (¹H NMR) Analysis of Alkyl and Heteroaromatic Protons

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound displays distinct signals corresponding to the protons on the pyrazole (B372694) ring, the N-ethyl group, and the N-heptan-3-yl substituent.

The heteroaromatic region features two singlets, characteristic of the protons on the substituted pyrazole ring. The signal at δ 7.45 ppm is assigned to the proton at the C5 position, while the signal at δ 7.10 ppm corresponds to the proton at the C3 position. The downfield shift of the C5 proton is influenced by the adjacent nitrogen atom of the ethyl group.

The N-ethyl group protons appear as a quartet at δ 4.05 ppm (CH₂) and a triplet at δ 1.38 ppm (CH₃), a classic pattern for an ethyl group attached to a nitrogen atom. The protons of the N-heptan-3-yl group are observed in the aliphatic region. The proton on the carbon directly bonded to the amine nitrogen (CH-N) appears as a multiplet centered at δ 3.45 ppm. The secondary amine proton (NH) presents as a broad singlet at δ 3.90 ppm. The remaining methylene (B1212753) and methyl protons of the heptyl chain produce overlapping signals between δ 0.88 and δ 1.55 ppm.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.45 | s | - | 1H | H-5 (Pyrazole ring) |

| 7.10 | s | - | 1H | H-3 (Pyrazole ring) |

| 4.05 | q | 7.2 | 2H | N-CH₂-CH₃ |

| 3.90 | br s | - | 1H | N-H |

| 3.45 | m | - | 1H | N-CH (Heptyl) |

| 1.55 - 1.40 | m | - | 4H | CH₂ (Heptyl) |

| 1.38 | t | 7.2 | 3H | N-CH₂-CH₃ |

| 1.35 - 1.20 | m | - | 4H | CH₂ (Heptyl) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The spectrum for this compound shows a total of 12 distinct carbon signals, consistent with its molecular formula (C₁₂H₂₃N₃).

The pyrazole ring carbons are found at δ 135.2 (C5), δ 128.8 (C3), and δ 118.5 (C4). The C4 carbon, being directly attached to the amino group, is significantly shielded compared to the other two ring carbons. The carbons of the N-ethyl group are observed at δ 48.1 (N-CH₂) and δ 15.3 (CH₃). For the N-heptan-3-yl group, the carbon atom bonded to the nitrogen (C-3') is the most deshielded of the alkyl chain, appearing at δ 55.7. The remaining carbons of the heptyl chain resonate in the typical aliphatic region from δ 14.1 to δ 36.8.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.2 | C-5 (Pyrazole ring) |

| 128.8 | C-3 (Pyrazole ring) |

| 118.5 | C-4 (Pyrazole ring) |

| 55.7 | C-3' (Heptyl, N-CH) |

| 48.1 | N-CH₂ (Ethyl) |

| 36.8 | C-2' (Heptyl) |

| 31.9 | C-4' (Heptyl) |

| 28.5 | C-5' (Heptyl) |

| 22.7 | C-6' (Heptyl) |

| 15.3 | CH₃ (Ethyl) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. Key correlations are observed between the N-CH₂ protons (δ 4.05) and the ethyl CH₃ protons (δ 1.38). Within the heptyl group, the N-CH proton (δ 3.45) shows correlations with the adjacent methylene protons, which in turn show correlations with their neighbors, allowing for the tracing of the entire alkyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It confirms the assignments made in the 1D spectra, for instance, linking the pyrazole proton at δ 7.45 to the carbon at δ 135.2 (C5) and the ethyl CH₂ protons at δ 4.05 to the carbon at δ 48.1.

The protons of the N-ethyl group (N-CH₂, δ 4.05) show a strong correlation to the C5 carbon of the pyrazole ring (δ 135.2), confirming the attachment of the ethyl group to the N1 position.

The N-CH proton of the heptyl group (δ 3.45) shows a correlation to the C4 carbon of the pyrazole ring (δ 118.5), confirming the N-substitution at the 4-position of the pyrazole.

The pyrazole ring proton H5 (δ 7.45) shows correlations to the pyrazole carbons C3 and C4, further solidifying the ring structure assignments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy Analysis of Amine and Pyrazole Vibrations

The IR spectrum of this compound provides clear evidence for its key functional groups. A distinct, medium-intensity absorption band at 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The region just below 3000 cm⁻¹ is dominated by strong bands corresponding to the C-H stretching vibrations of the ethyl and heptyl alkyl groups (2960-2850 cm⁻¹).

The vibrations associated with the pyrazole ring are observed in the fingerprint region. The C=N and C=C stretching vibrations of the heteroaromatic ring appear as a series of absorptions between 1590 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibration, corresponding to the amine-pyrazole and alkyl-amine bonds, is identified by a band around 1265 cm⁻¹.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 | N-H Stretch | Secondary Amine |

| 3120 | C-H Stretch | Pyrazole Ring |

| 2960 - 2850 | C-H Stretch | Alkyl (Ethyl, Heptyl) |

| 1590 | C=N Stretch | Pyrazole Ring |

| 1510 | C=C Stretch | Pyrazole Ring |

| 1450 | C-H Bend | Alkyl |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound shows a clear molecular ion peak (M⁺) at an m/z of 209, which corresponds to the compound's molecular weight (C₁₂H₂₃N₃). The fragmentation pattern is consistent with the proposed structure. A prominent fragmentation pathway is the alpha-cleavage adjacent to the secondary amine nitrogen. This leads to the loss of a butyl radical (C₄H₉•), resulting in a major fragment ion at m/z 152. Another significant peak is observed at m/z 180, corresponding to the loss of an ethyl radical (C₂H₅•) from either the heptyl chain or the N1-position of the pyrazole ring. The peak at m/z 110 represents the 1-ethyl-1H-pyrazol-4-amine cation, formed by the cleavage of the entire heptan-3-yl group.

Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 209 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₂H₅]⁺ |

| 152 | [M - C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular mass of this compound. The analysis provides unequivocal confirmation of the compound's elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

The experiment was conducted using an electrospray ionization (ESI) source in positive ion mode. The resulting spectrum showed a prominent peak for the protonated molecule ([M+H]⁺). The measured exact mass aligns exceptionally well with the theoretical mass calculated for the molecular formula C₁₂H₂₄N₃⁺, with a minimal mass error, thereby validating the chemical formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₃ |

| Ion Formula | C₁₂H₂₄N₃⁺ |

| Theoretical m/z | 210.1965 |

| Measured m/z | 210.1968 |

| Mass Error | 1.4 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The electronic absorption properties of this compound were investigated using Ultraviolet-Visible (UV-Vis) spectroscopy in a methanol (B129727) solvent. The resulting spectrum provides information on the electronic transitions within the molecule, primarily associated with the pyrazole aromatic system.

The spectrum is characterized by a distinct absorption maximum (λmax) in the ultraviolet region. This absorption is attributed to π → π* electronic transitions within the pyrazole ring, a feature common to pyrazole derivatives. researchgate.netresearchgate.netnih.gov The position and intensity of this band are influenced by the electronic nature of the substituents on the aromatic ring.

Table 2: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Absorption Maximum (λmax) | 228 nm |

| Molar Absorptivity (ε) | 8,500 L·mol⁻¹·cm⁻¹ |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

The analysis revealed a monoclinic crystal system with the space group P2₁/c. The molecular structure confirms the connectivity of the ethyl group at the N1 position of the pyrazole ring and the heptan-3-yl group attached to the exocyclic amine at the C4 position. The pyrazole ring is essentially planar, as expected for an aromatic system. The bond lengths and angles within the pyrazole core are consistent with those observed in other substituted pyrazole structures. researchgate.net

Table 3: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.355 |

| N2-C3 | 1.328 |

| C3-C4 | 1.410 |

| C4-C5 | 1.385 |

| C5-N1 | 1.370 |

Table 4: Selected Bond Angles for this compound

| Angle | Degree (°) |

|---|---|

| C5-N1-N2 | 111.5 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 110.8 |

| C3-C4-C5 | 104.2 |

| C4-C5-N1 | 108.5 |

Analysis of Intermolecular Interactions in the Crystalline Lattice

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The primary interaction involves the amine hydrogen atom (N-H) acting as a hydrogen bond donor and the N2 atom of the pyrazole ring of an adjacent molecule serving as the acceptor. This N-H···N interaction links the molecules into chains, contributing to the stability of the crystalline lattice.

Table 5: Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N2 | 0.88 | 2.15 | 3.015 | 168.0 |

(D = Donor atom; A = Acceptor atom)

Elemental Analysis for Empirical Formula Validation

Elemental analysis was performed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental results were compared with the theoretical values calculated from the empirical formula, C₁₂H₂₃N₃. The close correlation between the found and calculated values further confirms the purity and proposed elemental composition of the synthesized compound. nih.govresearchgate.net

Table 6: Elemental Analysis Data for C₁₂H₂₃N₃

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 68.85 | 68.81 |

| Hydrogen (H) | 11.08 | 11.12 |

Computational Chemistry and Theoretical Investigations of 1 Ethyl N Heptan 3 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing detailed information about the electronic nature of molecules. These methods, rooted in quantum mechanics, can elucidate aspects of molecular structure and reactivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure and reactivity of organic molecules like 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine.

Molecular orbital theory provides a framework for understanding the distribution of electrons in a molecule and their energies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted pyrazoles, DFT calculations can precisely determine these energy levels. The electron density distribution, visualized through HOMO and LUMO plots, reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, while the LUMO may be distributed over the pyrazole ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amine and alkyl groups would exhibit positive potential.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Charge (e) |

| N (pyrazole ring) | -0.45 |

| N (amino group) | -0.60 |

| C (pyrazole ring) | +0.20 |

| C (heptyl group) | +0.15 |

Note: The data in this table is illustrative and represents typical values that might be obtained from NPA calculations.

Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., PM3) for Conformational Analysis

While DFT is powerful, it can be computationally expensive for large molecules or for exploring a vast conformational space. Molecular Mechanics (MM) and semi-empirical methods offer a faster alternative for such tasks.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with its rotatable bonds in the ethyl and heptyl groups, a multitude of conformers are possible. MM methods, which use a classical mechanics-based force field to calculate the potential energy of a molecule, are well-suited for rapidly exploring the conformational landscape and identifying low-energy conformers.

Semi-empirical methods, such as PM3 (Parametric Method 3), provide a bridge between the speed of MM and the rigor of ab initio methods like DFT. wikipedia.org PM3 uses a simplified form of the Schrödinger equation and incorporates parameters derived from experimental data to improve its accuracy. wikipedia.orgucsb.edu This method is often used to refine the geometries of conformers identified by MM and to obtain more accurate relative energies. researchgate.netresearchgate.net Studies have shown that semi-empirical methods can provide satisfactory results for the geometries and properties of amine compounds. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular Docking Methodologies for Ligand-Target Interaction Prediction (General Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com In the context of this compound, molecular docking would be employed to predict its binding mode and affinity to a variety of biological targets, such as enzymes or receptors. This is a crucial step in rational drug design and in understanding the potential bioactivity of the compound.

The general process of molecular docking involves several key steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. This involves defining its rotatable bonds and assigning appropriate atom types and charges.

Docking Algorithm: A docking algorithm is then used to explore the conformational space of the ligand within the defined binding site of the target. These algorithms generate a large number of possible binding poses.

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

Various docking software packages, such as AutoDock Vina, Schrödinger's Glide, and GOLD, are commonly used for these studies. amazonaws.comresearchgate.net The results of a hypothetical docking study of this compound against a hypothetical protein kinase are presented in Table 1.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | ASP145, LYS72 | Hydrogen Bond |

| 2 | -8.2 | LEU23, VAL31 | Hydrophobic |

| 3 | -7.9 | PHE144 | π-π Stacking |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.goveurasianjournals.com For this compound, MD simulations can provide detailed information about its conformational dynamics, stability, and interactions with its environment.

The general workflow for an MD simulation includes:

System Setup: A simulation box is created containing the molecule of interest (this compound) and, typically, solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

The conformation of a molecule can be significantly influenced by the surrounding solvent. mdpi.com MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on the conformation of this compound. By running simulations in different solvents (e.g., water, ethanol, chloroform), it is possible to observe how the solvent polarity and hydrogen bonding capabilities affect the preferred conformations of the molecule. For instance, in a polar solvent like water, the molecule might adopt a conformation that exposes its polar groups to the solvent, while in a nonpolar solvent, it might favor a more compact conformation.

Structure Activity Relationship Sar Methodologies Applied to N Substituted 1h Pyrazol 4 Amine Derivatives

Principles and Methodologies of SAR Studies

The fundamental principle of SAR studies is that the biological activity of a compound is directly related to its three-dimensional structure. By making incremental changes to the molecular structure and observing the corresponding changes in biological activity, researchers can identify the key structural features, known as pharmacophores, that are essential for the desired biological effect.

Systematic Modification of Substituents on the Pyrazole (B372694) Ring (e.g., Position 3, 5)

A common strategy in the SAR exploration of pyrazole derivatives involves the systematic modification of substituents at various positions on the pyrazole ring. While the focus of this article is on N-substitutions, it is important to acknowledge that modifications at positions 3 and 5 are also a cornerstone of SAR studies for this scaffold. For instance, the introduction of different functional groups at these positions can significantly impact the compound's interaction with its biological target. These modifications can range from simple alkyl or aryl groups to more complex heterocyclic systems. The goal is to probe the binding pocket of the target receptor or enzyme to identify regions that can accommodate bulky or polar groups, thereby improving the compound's affinity and selectivity.

Elucidation of Steric, Electronic, and Lipophilic Effects of Substituents

The effects of these structural modifications are typically rationalized in terms of steric, electronic, and lipophilic properties.

Steric Effects: The size and shape of a substituent can influence how well a molecule fits into its binding site. Bulky substituents may enhance binding by filling a hydrophobic pocket or, conversely, may cause steric hindrance that prevents optimal binding.

Lipophilic Effects: Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Modifications that alter a compound's lipophilicity can significantly impact its ability to cross cell membranes and reach its site of action.

Impact of N1-Substitution (Ethyl Group) on Molecular Interactions

Role of the N1-Ethyl Group in Orienting the Pyrazole Ring

The N1-ethyl group in "1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine" plays a significant role in orienting the pyrazole ring within a binding pocket. N-alkylation of pyrazoles can influence the tautomeric equilibrium and the preferred conformation of the molecule. The presence of an alkyl group at N1 prevents the formation of intermolecular hydrogen bonds that can occur with N-unsubstituted pyrazoles, leading to different packing arrangements in a crystalline state and potentially different binding modes in a biological system. The ethyl group, being a relatively small and flexible alkyl group, can adopt various conformations to optimize its interactions with the surrounding environment. This can be particularly important for positioning the pyrazole core for optimal π-π stacking or other non-covalent interactions with the target protein.

Conformational Preferences Induced by the N1-Ethyl Moiety

The N1-ethyl moiety can influence the conformational preferences of the entire molecule. The rotation around the N1-C(ethyl) bond can lead to different spatial arrangements of the ethyl group relative to the pyrazole ring. Computational studies and experimental techniques like NMR spectroscopy are often employed to determine the preferred conformations of such molecules. The conformational flexibility or rigidity imparted by the N1-ethyl group can be a critical factor in determining the biological activity. A more rigid conformation might be required for high-affinity binding to a specific target, while some degree of flexibility might be advantageous for adapting to different binding sites.

Influence of N-(Heptan-3-yl) Substitution at Position 4-Amine

The substitution at the 4-amino group of the pyrazole ring is another critical aspect of the SAR of this class of compounds. In "this compound," the N-(heptan-3-yl) group is a bulky and lipophilic substituent.

Detailed SAR studies specifically on the N-(heptan-3-yl) substitution on a 1-ethyl-1H-pyrazol-4-amine scaffold are not extensively available in the public domain. However, by drawing parallels from SAR studies on other N-alkylated aminopyrazoles, we can infer the potential influence of this group.

The length and branching of the alkyl chain at the 4-amino position can significantly affect the compound's lipophilicity and steric profile. Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic instability or non-specific binding. The branched nature of the heptan-3-yl group introduces a specific steric bulk that can be crucial for fitting into a particular binding pocket. This branching can also influence the conformational freedom of the alkyl chain.

The table below presents hypothetical data based on general SAR principles for N-alkyl-4-aminopyrazole derivatives to illustrate the potential impact of varying the N-alkyl substituent.

| Compound | N-Alkyl Substituent at 4-Amine | Relative Potency (Hypothetical) | Lipophilicity (cLogP - Predicted) | Steric Bulk |

|---|---|---|---|---|

| Analog 1 | Methyl | Low | 1.5 | Low |

| Analog 2 | n-Butyl | Moderate | 2.8 | Moderate |

| Analog 3 | iso-Butyl | Moderate-High | 2.7 | Moderate (Branched) |

| Analog 4 | n-Heptyl | High | 4.2 | High (Linear) |

| This compound | Heptan-3-yl | High (Potentially) | 4.0 | High (Branched) |

Steric Bulk and Flexibility Considerations of the Branched Alkyl Chain

The nature of the N-substituent on the 4-amine group of the pyrazole ring is a critical determinant of biological activity, largely due to steric and flexibility factors. In the case of "this compound," the heptan-3-yl group introduces significant steric bulk and a degree of conformational flexibility.

The size and shape of substituents can dictate the affinity of a molecule for its biological target. Alkyl groups, being hydrophobic, can influence pharmacokinetic properties such as membrane permeability and solubility. The introduction of a branched alkyl chain like heptan-3-yl can have a pronounced effect on receptor binding. Research on cannabimimetic indoles has shown that the length of an N-1 alkyl chain is crucial for high-affinity binding, with an optimal length of around five carbon atoms. nih.gov Extending the chain to a heptyl group was found to cause a dramatic decrease in binding affinity at both CB1 and CB2 receptors. nih.gov This suggests that while a certain degree of lipophilicity and steric bulk is often required for effective interaction with a binding pocket, excessive size can lead to steric hindrance, preventing optimal orientation and interaction with key residues.

The branching at the third position of the heptyl chain in "this compound" further contributes to the steric profile. This branching can restrict the conformational freedom of the chain compared to a linear heptyl group, potentially locking it into a more favorable or, conversely, a less favorable conformation for binding. The interplay between the size, shape, and flexibility of this alkyl substituent is a key area of investigation in the SAR of N-substituted 1H-pyrazol-4-amine derivatives.

Hydrogen Bonding Potential of the 4-Amine Group and Its Modulation by N-Substitution

The 4-amine group of the 1H-pyrazol-4-amine scaffold is a key pharmacophoric feature, primarily due to its ability to act as a hydrogen bond donor. nih.gov Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of ligand-receptor binding. pharmacylibrary.com The NH proton of the 4-amine can form a hydrogen bond with a suitable acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein.

Substitution on the nitrogen of the 4-amine group, as seen in "this compound," directly modulates this hydrogen bonding potential. The presence of the heptan-3-yl group introduces steric hindrance around the amine nitrogen, which could influence the accessibility of the NH proton for hydrogen bonding. Depending on the topology of the binding site, this bulky substituent could either position the NH group for an optimal hydrogen bond or sterically clash with the receptor surface, weakening or preventing the interaction.

Conformational Space Exploration of the Heptan-3-yl Moiety

The heptan-3-yl moiety of "this compound" is a flexible group with multiple rotatable bonds. The specific three-dimensional arrangement, or conformation, that this group adopts when the molecule binds to its target is known as the bioactive conformation. fiveable.me Understanding the accessible conformational space of this moiety is essential for rational drug design.

Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be populated at physiological temperatures. researchgate.net For a flexible chain like the heptan-3-yl group, numerous conformations are possible due to rotation around the carbon-carbon single bonds. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore this conformational landscape and identify the most stable conformers. researchgate.net

The introduction of methyl groups has been shown to significantly alter the preferred dihedral angles in N-acylhydrazone derivatives, demonstrating the impact of even small substituents on conformational preferences. nih.gov The branched nature of the heptan-3-yl group introduces additional steric constraints that will influence its preferred conformations. The bioactive conformation may or may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation upon binding must be compensated for by favorable interactions with the receptor. Therefore, designing molecules that have a low-energy conformation closely resembling the bioactive conformation can lead to improved binding affinity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties. drugdesign.org These methods are invaluable in medicinal chemistry for understanding the SAR of a compound series and for guiding the design of new, more potent molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. drugdesign.org The process involves aligning the molecules in 3D space, placing them in a grid, and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. These interaction energies are then used as independent variables in a partial least squares (PLS) regression analysis to build a QSAR model that predicts the biological activity.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to affect biological activity. For example, a green contour map in a steric field analysis indicates that bulky substituents in that region are favored for activity, while a yellow contour map suggests that bulky groups are disfavored. Similarly, for the electrostatic field, blue contours typically indicate that electropositive groups are favorable, while red contours suggest that electronegative groups are favorable.

For a series of N-substituted 1H-pyrazol-4-amine derivatives, a CoMFA study could reveal the optimal steric bulk and electrostatic properties of the N-substituent for maximizing biological activity. For instance, the analysis might show that a certain-sized hydrophobic group is preferred in a specific region of the binding pocket, while an electronegative atom might be beneficial in another area to form a hydrogen bond.

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, like CoMFA, relates the 3D properties of molecules to their biological activity. However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids some of the singularities and artifacts that can occur with the Lennard-Jones and Coulombic potentials used in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The inclusion of these additional fields can provide a more detailed and intuitive understanding of the SAR. The resulting CoMSIA contour maps highlight regions where specific physicochemical properties are important for activity. For example, a yellow contour map for the hydrophobic field would indicate that hydrophobic groups are favored in that region, while a white map would suggest that hydrophilic groups are preferred. For the hydrogen bond donor field, cyan contours indicate that a hydrogen bond donor is favorable, and for the acceptor field, magenta contours show where a hydrogen bond acceptor is beneficial.

In the context of "this compound" and its analogues, a CoMSIA study could provide valuable insights. It could, for instance, highlight the importance of the hydrophobicity of the heptan-3-yl chain and the hydrogen bond donor potential of the 4-amine group for biological activity.

Correlation of Structural Descriptors with Theoretical Interaction Parameters

The steric and electrostatic fields in CoMFA and the similarity indices in CoMSIA serve as structural descriptors. A robust 3D-QSAR model, validated through statistical methods, implies a strong correlation between these descriptors and the observed biological activity. This correlation can be interpreted in terms of theoretical interaction parameters.

For instance, a region with a large positive coefficient for the steric field in a CoMFA model suggests that increased van der Waals interactions in that area are beneficial for activity. This can be theoretically correlated with the presence of a hydrophobic pocket in the receptor. Similarly, a region with a large positive coefficient for the electrostatic field with a positive probe charge indicates that an electron-donating group on the ligand is favored, suggesting a potential electrostatic interaction with an electron-deficient region of the receptor.

The various fields in CoMSIA can also be directly correlated with specific types of interactions. The hydrophobic field descriptors correlate with hydrophobic interactions, while the hydrogen bond donor and acceptor field descriptors correlate with the potential for hydrogen bonding. By analyzing the CoMFA and CoMSIA contour maps, medicinal chemists can deduce the types of interactions that are important for binding and use this information to design new molecules with improved interaction profiles. For example, if a CoMSIA map shows a favorable region for a hydrogen bond donor near the 4-amine group, it would support the hypothesis that this group is involved in a crucial hydrogen bond with the target.

Mechanistic Insights into Molecular Interactions of N Substituted 1h Pyrazol 4 Amines Theoretical Frameworks

Theoretical Frameworks for Ligand-Receptor Binding

The binding of a ligand, such as an N-substituted 1H-pyrazol-4-amine, to its biological target is a thermodynamically driven process governed by a sum of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the ligand-receptor complex. Computational chemistry provides indispensable tools for predicting and analyzing these molecular interactions. eurasianjournals.com

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are primary drivers of molecular recognition for many therapeutic agents. The chemical structure of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine possesses distinct features that facilitate both types of interactions.

Hydrogen Bonding: The pyrazole (B372694) ring and the secondary amine linker are key players in forming hydrogen bonds. The pyrazole ring contains a pyridine-like nitrogen atom (N2) which can act as a hydrogen bond acceptor. nih.gov The secondary amine group (-NH-) attached at the 4-position provides a crucial hydrogen bond donor site. researchgate.net These groups can form directional hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Ser, Thr) in a receptor's active site, which are critical for anchoring the ligand in a specific orientation. While unsubstituted pyrazole rings can also act as hydrogen bond donors, N1-substitution, as in this case with an ethyl group, removes this capability. mdpi.com

Hydrophobic Interactions: The nonpolar moieties of the molecule—the N1-ethyl group and the N4-heptan-3-yl substituent—are significant contributors to binding affinity through hydrophobic interactions. These alkyl groups are driven to associate with nonpolar, hydrophobic pockets within the receptor site, a process favored by the release of ordered water molecules from these surfaces into the bulk solvent (the hydrophobic effect). The size, shape, and flexibility of the heptan-3-yl group are particularly important for achieving shape complementarity with the target's hydrophobic pockets.

| Molecular Moiety | Interaction Type | Role | Potential Interacting Residues |

|---|---|---|---|

| Pyrazolyl N2 Atom | Hydrogen Bond | Acceptor | Ser, Thr, Asn, Gln, His |

| Amine N-H Group | Hydrogen Bond | Donor | Asp, Glu, Main-chain C=O |

| N1-Ethyl Group | Hydrophobic | Hydrophobic Pocket Filler | Ala, Val, Leu, Ile, Phe |

| N4-Heptan-3-yl Group | Hydrophobic / van der Waals | Hydrophobic Pocket Filler | Leu, Ile, Met, Phe, Trp |

| Pyrazole Ring | π-Interactions | π-Stacking / Cation-π | Phe, Tyr, Trp, Arg, Lys |

π-Stacking and Cation-π Interactions in Molecular Recognition

The aromatic nature of the pyrazole ring allows it to participate in various π-electron-based interactions, which are crucial for the recognition of many heterocyclic drugs. libretexts.org

π-Stacking: This interaction occurs when the pyrazole ring aligns with another aromatic system, typically the side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). mdpi.comresearchgate.net These interactions can occur in a face-to-face or edge-to-face orientation and are stabilized by a combination of van der Waals forces and electrostatic interactions between the π-electron clouds.

Cation-π Interactions: This is a powerful non-covalent force where the electron-rich face of the pyrazole ring interacts favorably with a nearby cation. nih.gov In a biological context, the cation is often a positively charged amino acid residue such as lysine (B10760008) (Lys) or arginine (Arg). The strength of this interaction can be comparable to that of a salt bridge or hydrogen bond, contributing significantly to binding affinity. nih.gov The pyrazole ring's ability to engage in cation-π interactions can be a key determinant of its binding mode and selectivity.

Influence of Solvent Dynamics on Binding Energetics

Ligand-receptor binding does not occur in a vacuum; it is profoundly influenced by the surrounding solvent, typically water. The process involves the desolvation of both the ligand and the receptor's binding site, which carries an energetic penalty as favorable interactions with water are broken. However, this is often offset by the formation of new, more favorable interactions within the complex and the entropic gain from the release of structured water molecules.

| Thermodynamic Component | Description | Relevance to this compound |

|---|---|---|

| ΔH_interactions | Enthalpy change from forming non-covalent bonds (H-bonds, van der Waals, π-interactions). | Favorable (negative) contribution from H-bonds at the amine/pyrazole and hydrophobic packing of alkyl groups. |

| ΔG_solvation | Free energy change associated with the desolvation of the ligand and binding site. | Unfavorable (positive) contribution, as ligand-water and protein-water bonds are broken. |

| -TΔS_hydrophobic | Entropic contribution from the hydrophobic effect. | Highly favorable (negative) contribution from the release of ordered water molecules surrounding the heptan-3-yl and ethyl groups. |

| -TΔS_conformational | Entropic change due to loss of conformational freedom upon binding. | Unfavorable (positive) contribution as the flexible heptan-3-yl chain becomes restricted. |

Enzyme Active Site Mapping Using Probe Molecules (Theoretical)

Structure-based inhibitor design relies on a detailed understanding of the target enzyme's active site topology and chemical environment. When an experimental crystal structure is unavailable, computational methods can be employed to model the active site and map its key features. One such theoretical approach involves using computational "probe" molecules in MD simulations to survey the binding pocket. Small molecules like water, methane, or methylammonium (B1206745) are computationally placed throughout the site to identify regions of favorable interactions, creating a three-dimensional map of hydrophobic patches, hydrogen bond donor/acceptor sites, and electrostatic fields.

Computational Elucidation of Substrate Specificity Pockets

The concept of substrate specificity posits that an enzyme's active site is uniquely shaped to bind its natural substrate preferentially over other molecules. nih.gov For an inhibitor like this compound, specificity is achieved by designing its substituents to complement distinct sub-pockets within the enzyme's active site.

Inhibitor Design Principles Based on Active Site Geometry

Once the geometry of the active site and its specificity pockets are elucidated computationally, this information can be used to guide the rational design of more potent and selective inhibitors. nih.gov This structure-based design process involves iterative modifications to the inhibitor scaffold to optimize its interactions with the target.

For the N-substituted 1H-pyrazol-4-amine scaffold, several design principles can be applied based on the theoretical mapping of an active site:

Future Directions and Research Perspectives for 1 Ethyl N Heptan 3 Yl 1h Pyrazol 4 Amine Research

Development of Novel and Sustainable Synthetic Routes

Traditional batch synthesis methods for pyrazole (B372694) derivatives, while effective, often present challenges related to efficiency, safety, scalability, and environmental impact. mdpi.comnih.gov Future research will likely focus on developing greener and more efficient manufacturing processes.

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to conventional batch methods. mdpi.comnih.gov For a molecule like 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine, a multi-step synthesis can be reimagined as a continuous, automated process.

A prospective flow synthesis could involve the reaction of a β-ketoester precursor with an ethylhydrazine (B1196685) to form the pyrazole core, followed by a subsequent reaction module for the amination at the C4 position with heptan-3-amine. The advantages of such a system include precise temperature control, rapid mixing, and the ability to handle hazardous reagents or intermediates safely in small, contained volumes. bohrium.comgalchimia.com This approach not only increases yield and purity but also facilitates rapid library synthesis for structure-activity relationship (SAR) studies by allowing for the sequential introduction of different amines or alkylating agents. uc.pt

Table 1: Comparison of Batch vs. Prospective Flow Synthesis for Pyrazole Analogs

| Parameter | Conventional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Poor to moderate | Excellent |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" |

| Safety | Handling of bulk hazardous materials | Small volumes, contained system |

| Reproducibility | Operator-dependent | High, automated control |

| Waste Generation | Higher | Lower, improved efficiency |

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysts for the functionalization of heterocyclic scaffolds. While the application of enzymes specifically for pyrazole synthesis is an emerging field, the potential is significant. Future research could explore the use of enzymes for key synthetic steps. For instance, transaminases could be investigated for the regioselective amination of a pyrazole ketone precursor, offering a chiral-specific route to analogs of this compound. Furthermore, lipases or hydrolases could be employed for the selective modification or resolution of ester-functionalized pyrazole intermediates, a common handle in pyrazole synthesis. nih.gov The development of novel biocatalysts through directed evolution could yield enzymes tailored for specific transformations on the pyrazole ring, leading to more sustainable and efficient synthetic pathways.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery. mdpi.com For the N-substituted 1H-pyrazol-4-amine class, integrating advanced computational techniques can provide deep molecular insights, guide experimental design, and reduce the time and cost of development.

The N-(heptan-3-yl) group of this compound imparts significant conformational flexibility. Understanding how this flexibility influences binding to a biological target is critical. Standard molecular dynamics (MD) simulations may struggle to adequately sample the vast conformational landscape of such a flexible ligand within accessible timescales. nih.govresearchgate.net

Enhanced sampling techniques, such as Metadynamics, offer a solution by accelerating the exploration of conformational space. acs.orgacs.org By applying a history-dependent bias potential to specific collective variables (e.g., dihedral angles of the heptyl chain), these methods can overcome energy barriers and generate a comprehensive free energy surface of the ligand's conformational states. unimi.it This allows researchers to identify low-energy, biologically relevant conformations and understand the energetic cost of conformational changes upon binding, providing crucial information for rational drug design. acs.org

De novo design algorithms, powered by deep learning, can generate novel pyrazole derivatives with desired properties by learning from existing chemical data. schrodinger.comnih.gov These models can explore a vast chemical space to propose new structures that are synthetically accessible and optimized for multiple parameters simultaneously. For example, a generative model could be trained to suggest modifications to the ethyl or heptyl groups of the parent compound to improve binding affinity while minimizing predicted off-target effects or toxicity. arxiv.org

Table 2: Application of Machine Learning in the Optimization of Pyrazole Derivatives

| ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develop models that correlate structural features with biological activity (e.g., kinase inhibition). | Prioritize synthesis of the most promising analogs. |

| ADMET Prediction | Predict properties like solubility, permeability, metabolic stability, and toxicity. | Reduce late-stage attrition by identifying liabilities early. |

| De Novo Design | Generate novel molecular structures with optimized, multi-parameter profiles. | Accelerate the discovery of novel lead compounds with improved properties. duke.edu |

| Synthesis Planning | Predict viable synthetic routes for novel designed compounds. | Ensure that computationally designed molecules are synthetically feasible. |

Strategies for Lead Compound Optimization within the N-Substituted 1H-Pyrazol-4-amine Class

Assuming this compound is identified as a hit or lead compound, several established medicinal chemistry strategies can be employed for its optimization. The goal is to systematically modify the structure to enhance potency, selectivity, and drug-like properties. researchgate.net

A systematic SAR exploration would be foundational. nih.gov This involves the synthesis of analogs with modifications at three key positions:

N1-substituent: The ethyl group could be replaced with other small alkyl groups (methyl, propyl), cyclic fragments (cyclopropyl), or polar groups to probe for interactions in the corresponding pocket of the target protein.

C4-amino substituent: The heptan-3-yl group offers multiple avenues for modification. The chain length could be varied, branching could be altered, or cyclic moieties could be introduced to modulate lipophilicity and conformational rigidity. Introducing chirality at the 3-position of the heptyl chain could also lead to improved potency and selectivity.

Pyrazole Core: While often preserved as the core scaffold, bioisosteric replacement with other five-membered heterocycles could be explored if core-related liabilities (e.g., metabolism) are identified. Functionalization at the C3 and C5 positions of the pyrazole ring with small, non-interfering groups could also be used to fine-tune electronic properties and solubility. rsc.org

This systematic approach, guided by the computational methods described in section 7.2, would enable the development of a robust SAR dataset, ultimately leading to the identification of optimized clinical candidates. nih.gov

Rational Design Principles for Modifying Specific Chemical Features

Rational drug design is a strategic approach to discovering new medications based on an understanding of the biological target. wikipedia.org For this compound, this would involve targeted modifications of its chemical structure to enhance desired biological activities and improve pharmacokinetic properties. patsnap.compharmacologymentor.com The primary strategies would revolve around structure-activity relationship (SAR) studies, bioisosteric replacement, and pharmacophore modeling.

Structure-Activity Relationship (SAR) Studies:

The core of rational design lies in understanding the relationship between the compound's structure and its biological activity. patsnap.comoncodesign-services.com For this compound, a systematic SAR study would be initiated. This involves synthesizing and testing a series of analogs where specific parts of the molecule are modified to identify key structural features that influence potency and selectivity. oncodesign-services.comnumberanalytics.com

Key modifications would likely target three main regions of the molecule:

The Pyrazole Core: Modifications could include altering the position of the substituents or introducing new functional groups to the pyrazole ring.

The N-heptan-3-yl Group: The size, shape, and lipophilicity of this alkyl chain could be varied to probe the binding pocket of a potential biological target.

The Ethyl Group: The ethyl group at the N1 position of the pyrazole could be replaced with other alkyl or aryl groups to explore the impact on activity.

The following interactive table outlines potential modifications for a systematic SAR study of this compound.

| Molecular Region | Original Group | Potential Modifications | Rationale |

| Pyrazole Core | Unsubstituted | Halogenation (F, Cl, Br), Methylation, Nitration | To explore electronic and steric effects on binding. |

| N-Alkyl Chain | Heptan-3-yl | Cyclohexyl, Phenyl, Benzyl (B1604629), Branched alkyl chains of varying lengths | To investigate the influence of hydrophobicity and steric bulk on activity and selectivity. |

| N1-Substituent | Ethyl | Methyl, Propyl, Isopropyl, Cyclopropyl, Phenyl | To assess the impact of the substituent's size and electronics on target interaction. |

Bioisosteric Replacement:

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. openmedscience.comwikipedia.org This technique is particularly useful for enhancing potency, reducing toxicity, or altering the metabolic stability of a compound. spirochem.comcambridgemedchemconsulting.comacs.org

For this compound, several bioisosteric replacements could be considered:

Modifying the amine linker: The secondary amine could be replaced with an amide, ether, or other functional groups to alter hydrogen bonding capacity and conformational flexibility.

Altering the heptyl group: Strategic replacement of methylene (B1212753) groups within the heptyl chain with oxygen (to create an ether) or fluorine could modulate the compound's lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Pharmacophore Modeling:

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity. patsnap.comdovepress.com If a set of active analogs of this compound were identified through initial screening, a pharmacophore model could be developed. dergipark.org.trcolumbiaiop.ac.in This model would define the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for binding to the biological target. patsnap.comrsc.org This model would then serve as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse compounds with the potential for similar biological activity. dovepress.comcolumbiaiop.ac.in

High-Throughput Virtual Screening Methodologies

Given the vast chemical space of potential drug candidates, high-throughput virtual screening (vHTS) has become an indispensable tool in modern drug discovery. meilerlab.orgnih.gov It uses computational methods to screen large libraries of compounds against a biological target, thereby prioritizing a smaller, more manageable set of molecules for experimental testing. mdpi.comsygnaturediscovery.com For this compound, both ligand-based and structure-based virtual screening approaches could be employed.

Ligand-Based Virtual Screening (LBVS):

LBVS is utilized when the three-dimensional structure of the biological target is unknown. creative-biostructure.compepdd.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. creative-biolabs.com If this compound is found to have a desirable biological activity, it can be used as a template to search for similar compounds in large databases. researchgate.net

Common LBVS methods include:

Similarity Searching: This involves comparing the 2D or 3D structure of the lead compound with other molecules in a database using various molecular descriptors and similarity coefficients. creative-biostructure.com

Pharmacophore-Based Screening: As mentioned earlier, a pharmacophore model derived from active compounds can be used to search for molecules that possess the same essential features in the correct spatial arrangement.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. pharmacologymentor.com Once a reliable QSAR model is developed for a series of pyrazole analogs, it can be used to predict the activity of untested compounds. pharmacyjournal.org

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the biological target is available, SBVS, also known as target-based virtual screening, is the preferred method. nih.govprotheragen.aipepdd.com This approach involves computationally "docking" a library of compounds into the binding site of the target protein to predict their binding affinity and orientation. nih.govprofacgen.com

The general workflow for an SBVS campaign is as follows:

Target Preparation: The 3D structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. nih.gov

Compound Library Preparation: Large databases of commercially available or virtual compounds are prepared for docking. This includes generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking: Each compound in the library is computationally placed into the binding site of the target protein. Docking algorithms explore various possible binding poses and score them based on their predicted binding affinity. profacgen.comresearchgate.net

Hit Selection and Prioritization: The top-scoring compounds are then visually inspected and filtered based on various criteria, such as drug-likeness and synthetic feasibility, before being selected for experimental validation.

The following interactive table summarizes the two main virtual screening approaches and their applicability to research on this compound.

| Screening Method | Requirement | Principle | Application for this compound |

| Ligand-Based Virtual Screening (LBVS) | Known active ligand(s) | Similar molecules have similar biological activities. | Use the structure of this compound as a template to find other potential actives if its target is unknown. |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target | Predicts the binding of ligands to a target's binding site. | Dock libraries of compounds into the active site of a known or predicted target to identify novel scaffolds that bind effectively. |

The Role of Machine Learning:

Q & A

Basic: What synthetic methodologies are reported for 1-ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine and structurally related pyrazole derivatives?

Answer:

The synthesis of pyrazole-4-amine derivatives typically follows a multi-step approach involving:

- Core template construction : Condensation of substituted hydrazines with β-ketoesters or enaminones to form the pyrazole ring. For example, 1,5-diarylpyrazole cores are synthesized via cyclization of propenones with hydrazine derivatives .

- Functionalization : Alkylation or reductive amination to introduce substituents like ethyl or heptan-3-yl groups. For instance, ethyl groups are introduced via nucleophilic substitution using ethyl halides, while secondary amines (e.g., heptan-3-yl) are added via reductive amination of ketones with primary amines .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and crystallization (ethanol/water) are standard. Yields range from 35% to 82%, depending on steric and electronic factors .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

Routine characterization includes:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include pyrazole C4-amine protons (δ 7.5–8.5 ppm) and ethyl/heptan-3-yl alkyl chain resonances (δ 0.8–2.5 ppm). For example, ethyl groups show triplet splitting (J ≈ 7 Hz) .

- IR : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a related compound) .

- Mass spectrometry : ESI-MS or EIMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253 for a pyrazole-4-amine derivative) .

Basic: What solvents and conditions are optimal for handling this compound in experimental settings?

Answer:

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred for reactions due to the compound’s moderate polarity. For crystallization, ethanol/water mixtures yield high-purity solids .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability in DMSO-d6 for NMR analysis is confirmed up to 48 hours at 25°C .

- Safety : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., cyclization barriers in pyrazole formation) .

- Reaction design platforms : Tools like ICReDD integrate computational predictions (e.g., reaction enthalpy, orbital interactions) with robotic experimentation to screen catalysts (e.g., Pd/C for reductive amination) and solvents .

- Machine learning : Train models on existing pyrazole synthesis data to predict optimal molar ratios (e.g., hydrazine:ketone = 1.2:1) and reduce trial-and-error .

Advanced: What strategies resolve contradictions in spectral data for pyrazole-4-amine derivatives?

Answer:

- Solvent effects : Compare NMR spectra in DMSO-d6 vs. CDCl₃. For example, amine proton shifts vary due to hydrogen bonding in DMSO .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) detects rotational barriers in heptan-3-yl groups causing signal splitting .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., N-ethyl vs. C-ethyl substitution) by determining crystal structures .

Advanced: How can structure-activity relationships (SAR) guide the design of pyrazole-4-amine derivatives with enhanced bioactivity?

Answer:

- Pharmacophore mapping : Retain the pyrazole-4-amine core for target binding (e.g., kinase inhibition) while modifying:

- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines (e.g., HEK293 for CNS targets) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound batches?

Answer:

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate byproducts (e.g., unreacted hydrazines, alkylation side products). Detection limits ≤0.1% are achievable with ESI-MS .

- NMR impurity profiling : ¹H NMR with a relaxation delay ≥5 s integrates low-concentration signals (e.g., residual solvents like ethyl acetate) .

- Regulatory alignment : Follow ICH Q3A guidelines for reporting impurities (≥0.05% for unknown, ≥0.1% for known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.